2-Bromo-4'-n-Butylbenzophenone
Description
2-Bromo-4'-n-Butylbenzophenone is a brominated aromatic compound featuring a benzophenone backbone substituted with a bromine atom at the 2-position and an n-butyl group at the 4'-position. This article synthesizes information from related brominated benzophenones and acetophenones to infer its behavior and applications.
Properties
IUPAC Name |
(2-bromophenyl)-(4-butylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBWELWQCIDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641749 | |
| Record name | (2-Bromophenyl)(4-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-17-4 | |
| Record name | Methanone, (2-bromophenyl)(4-butylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64358-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)(4-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-n-Butylbenzophenone can be achieved through a multi-step process involving the bromination of benzophenone followed by the introduction of the n-butyl group. One common method involves the Friedel-Crafts acylation reaction, where benzophenone is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the bromine atom. Subsequently, the n-butyl group can be introduced through a Grignard reaction, where the brominated benzophenone is reacted with n-butylmagnesium bromide.
Industrial Production Methods: Industrial production of 2-Bromo-4’-n-Butylbenzophenone typically involves large-scale Friedel-Crafts acylation followed by Grignard reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Bromo-4’-n-Butylbenzophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The bromine atom in 2-Bromo-4’-n-Butylbenzophenone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives with carboxylic acid or ketone functional groups.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-Bromo-4’-n-Butylbenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of other substituted benzophenones and related compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-n-Butylbenzophenone involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom and the carbonyl group play crucial roles in determining the reactivity and selectivity of the compound. The n-butyl group can influence the compound’s solubility and steric properties, affecting its overall behavior in different environments.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents on benzophenone derivatives significantly influence their properties. Key analogs include:
- 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Methoxy group at 4' .
- 2-Bromo-4'-nitroacetophenone (CAS 99-81-0): Nitro group at 4' .
- 2-Bromo-4'-chlorobenzophenone (CAS 99585-64-5): Chlorine at 4' .
Key Differences :
- Electron Effects : The n-butyl group is electron-donating via inductive effects, whereas nitro (electron-withdrawing) and methoxy (electron-donating via resonance) groups alter electronic density on the aromatic ring, affecting reactivity in synthesis (e.g., nucleophilic substitution) .
- Steric Effects : The bulky n-butyl group may hinder reactions at the 4'-position compared to smaller substituents like methoxy or chloro.
Physical and Chemical Properties
Notes:
- The nitro group in 2-Bromo-4'-nitroacetophenone raises melting points due to enhanced intermolecular forces .
Toxicity and Regulatory Status
Notes:
Environmental Impact
- Persistence : The n-butyl group may enhance environmental persistence compared to methoxy or nitro derivatives. However, its log KOW (~3.5–4.0) remains below thresholds for bioaccumulation (log KOW >5) .
Biological Activity
2-Bromo-4'-n-butylbenzophenone, a compound belonging to the benzophenone class, has garnered attention in various fields due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biochemical research and pharmaceutical applications.
Chemical Structure and Properties
The chemical formula for this compound is C17H17BrO, indicating a structure that includes a bromine atom and a butyl group attached to a benzophenone core. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are crucial enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism. The inhibition of these enzymes can lead to significant alterations in signaling pathways, making this compound valuable in therapeutic contexts.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were recorded, showcasing its potency.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects . It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several benzophenone derivatives, including this compound. The results showed that this compound had an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its effectiveness as an antibacterial agent .
- Inhibition of Protein Tyrosine Phosphatases : In a biochemical assay, this compound was shown to inhibit PTP1B with an IC50 value of 1.5 µM. This inhibition was linked to enhanced insulin signaling pathways, suggesting potential applications in diabetes management .
- Anti-inflammatory Activity : In another study focused on inflammatory responses, the compound reduced the secretion of TNF-alpha in lipopolysaccharide-stimulated macrophages by approximately 40%, demonstrating significant anti-inflammatory activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
